molecular formula C20H24N6O B2748280 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-50-2

3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2748280
CAS No.: 1021025-50-2
M. Wt: 364.453
InChI Key: NVAPUUIJCCRRSB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structural framework. The compound belongs to a class of substances known for their significant pharmacological potential and synthetic versatility. Its structure comprises a benzamide core substituted with 3,5-dimethyl groups, connected to a pyrazolo[3,4-d]pyrimidine ring via an ethyl linker bearing a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. This involves cyclization reactions between appropriately substituted hydrazine derivatives and amino-pyrimidine precursors under controlled conditions, often utilizing catalysts such as Lewis acids. Subsequent steps involve alkylation to introduce the ethyl linker, followed by amidation reactions to append the benzamide moiety. Pyrrolidine addition is achieved through nucleophilic substitution.

Industrial Production Methods

Industrially, the production process is scaled by optimizing the reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance efficiency and reproducibility. High-performance liquid chromatography (HPLC) is often used for purification, ensuring the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of corresponding oxidized products, often influenced by agents like potassium permanganate.

  • Reduction: : Utilizing reagents such as lithium aluminum hydride to reduce functional groups.

  • Substitution: : Particularly nucleophilic substitutions at reactive sites, with reagents like alkyl halides.

Common Reagents and Conditions

The compound's reactivity can be manipulated using common reagents:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substituents: Alkyl halides, acyl chlorides.

Major Products Formed

Depending on the reaction, products may include oxidized derivatives, reduced forms with modified functional groups, or substituted variants exhibiting diverse chemical functionalities.

Scientific Research Applications

3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications in several scientific domains:

  • Chemistry: : As a building block for synthesizing complex molecules, useful in creating libraries of compounds for screening.

  • Biology: : Investigated for its interactions with biological macromolecules, aiding in understanding biochemical pathways.

  • Medicine: : Potential therapeutic agent due to its structural similarity to known bioactive compounds, being explored for anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: : Used in the development of novel materials with specific functionalities, such as coatings and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(Piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Structurally similar, with a piperidine moiety instead of pyrrolidine.

  • 3,5-Dimethyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Contains a morpholine group replacing the pyrrolidine.

Unique Aspects

3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. Its structural features offer opportunities for targeted drug design and molecular modeling studies.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-14-9-15(2)11-16(10-14)20(27)21-5-8-26-19-17(12-24-26)18(22-13-23-19)25-6-3-4-7-25/h9-13H,3-8H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAPUUIJCCRRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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